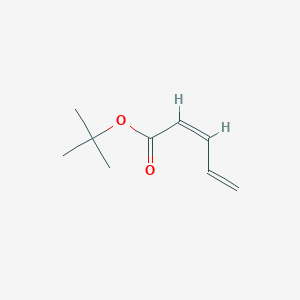
(Z)-tert-Butyl penta-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-tert-Butyl penta-2,4-dienoate is an organic compound characterized by the presence of a tert-butyl group attached to a penta-2,4-dienoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-Butyl penta-2,4-dienoate typically involves the reaction of tert-butyl alcohol with penta-2,4-dienoic acid under esterification conditions. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-tert-Butyl penta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
(Z)-tert-Butyl penta-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of polymers and other materials due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of (Z)-tert-Butyl penta-2,4-dienoate involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding alcohol and acid. The molecular pathways involved typically include the activation of specific enzymes or receptors that facilitate the desired chemical transformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl penta-2,4-dienoate: Similar structure but with an ethyl group instead of a tert-butyl group.
Methyl penta-2,4-dienoate: Similar structure but with a methyl group instead of a tert-butyl group.
tert-Butyl penta-2,4-dienoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
(Z)-tert-Butyl penta-2,4-dienoate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric properties. This makes it a valuable compound in synthetic chemistry, where steric hindrance can be used to control reaction pathways and selectivity.
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
tert-butyl (2Z)-penta-2,4-dienoate |
InChI |
InChI=1S/C9H14O2/c1-5-6-7-8(10)11-9(2,3)4/h5-7H,1H2,2-4H3/b7-6- |
Clé InChI |
JDVCPIAGLULTHC-SREVYHEPSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)/C=C\C=C |
SMILES canonique |
CC(C)(C)OC(=O)C=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


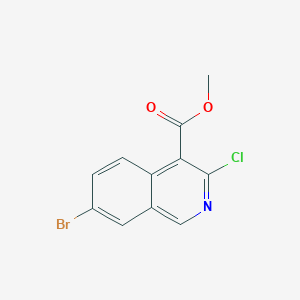

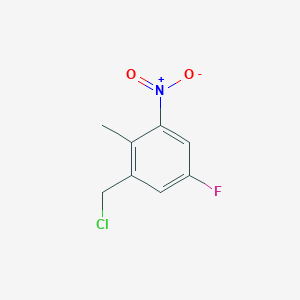
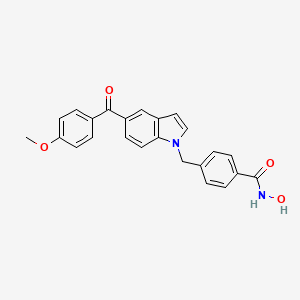
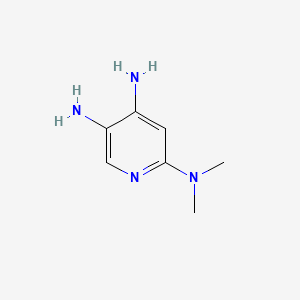
![3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine](/img/structure/B15329057.png)



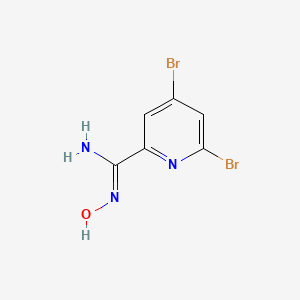

![tert-butyl 5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate](/img/structure/B15329098.png)
![5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3(2H)-one](/img/structure/B15329108.png)

